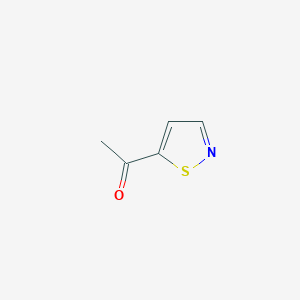

1-Isothiazol-5-yl-ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,2-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4(7)5-2-3-6-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWMPBZHWMUNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649669 | |

| Record name | 1-(1,2-Thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3684-00-2 | |

| Record name | 1-(1,2-Thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3684-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Isothiazol-5-yl-ethanone

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Isothiazol-5-yl-ethanone, a key heterocyclic ketone with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed methodologies, mechanistic insights, and thorough characterization data.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a five-membered heteroaromatic system containing nitrogen and sulfur atoms in a 1,2-relationship.[1] This structural motif is present in a variety of biologically active compounds, including antibacterial agents, anti-inflammatory molecules, and compounds targeting the central nervous system.[2][3] The introduction of an acetyl group at the C5 position of the isothiazole ring, affording this compound, provides a valuable handle for further chemical modifications, making it a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Approach: A Guided Pathway to this compound

Direct acylation of the isothiazole ring using traditional Friedel-Crafts methods is generally unsuccessful due to the deactivation of the ring by the heteroatoms.[1] Therefore, a more robust strategy involving the generation of a potent nucleophile at the C5 position is required. The most effective and scientifically sound approach for the synthesis of this compound is the lithiation of an appropriate isothiazole precursor at the C5 position, followed by quenching with a suitable acetylating agent.

Foundational Principle: Directed Ortho-Metalation and Acylation

The synthetic strategy hinges on the principle of directed ortho-metalation, where a substituent on a heteroaromatic ring directs deprotonation to an adjacent position. In the case of isothiazoles, the ring protons exhibit different acidities, with the C5 proton being the most acidic and thus amenable to deprotonation by a strong base like n-butyllithium. The resulting 5-lithioisothiazole is a powerful nucleophile that can readily react with an electrophilic acetyl source.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the proposed synthetic workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Isothiazole | C₃H₃NS | 85.13 | ≥98% | Sigma-Aldrich |

| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |

| N,N-Dimethylacetamide (DMA) | C₄H₉NO | 87.12 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | - |

| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | - | - |

| Silica gel | SiO₂ | 60.08 | 230-400 mesh | - |

| Hexane | C₆H₁₄ | 86.18 | HPLC grade | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | HPLC grade | - |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with isothiazole (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 5-lithioisothiazole intermediate.

-

Acylation: N,N-Dimethylacetamide (DMA) (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for 2 hours, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical and spectroscopic data for this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₅NOS |

| Molecular Weight | 127.16 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not readily available |

| CAS Number | 3684-00-2[4] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons of the isothiazole ring and the acetyl group.

-

δ ~2.6 ppm (s, 3H): A singlet corresponding to the three equivalent protons of the methyl group (-CH₃).

-

δ ~8.2 ppm (d, 1H): A doublet for the proton at the C4 position of the isothiazole ring, coupled to the C3 proton.

-

δ ~8.8 ppm (d, 1H): A doublet for the proton at the C3 position of the isothiazole ring, coupled to the C4 proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum should display five signals, corresponding to the five carbon atoms in the molecule.

-

δ ~26 ppm: The carbon of the methyl group (-CH₃).

-

δ ~125 ppm: The C4 carbon of the isothiazole ring.

-

δ ~150 ppm: The C3 carbon of the isothiazole ring.

-

δ ~160 ppm: The C5 carbon of the isothiazole ring, attached to the acetyl group.

-

δ ~190 ppm: The carbonyl carbon (C=O) of the acetyl group.

IR (Infrared) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule.

-

~1680 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the ketone.

-

~3100-3000 cm⁻¹: Weak to medium bands corresponding to the C-H stretching of the aromatic isothiazole ring.

-

~1500-1400 cm⁻¹: Bands associated with the C=C and C=N stretching vibrations within the isothiazole ring.

MS (Mass Spectrometry):

Mass spectrometry will confirm the molecular weight of the compound.

-

m/z = 127: The molecular ion peak [M]⁺ corresponding to the molecular weight of this compound.

-

m/z = 112: A fragment corresponding to the loss of a methyl group [M-CH₃]⁺.

-

m/z = 84: A fragment corresponding to the loss of the acetyl group [M-COCH₃]⁺.

Conclusion

This technical guide has detailed a robust and reliable synthetic pathway for the preparation of this compound via a lithiation-acylation strategy. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the field of organic and medicinal chemistry. The synthesis of this key intermediate opens avenues for the development of novel isothiazole-containing compounds with potential therapeutic applications.

References

- Eicher, T., & Hauptmann, S. (2003).

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.

- Bradbury, R. H. (Ed.). (2010). Heterocyclic Chemistry. Royal Society of Chemistry.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.

- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. Wiley.

-

PubChem. (n.d.). 1-(3-Methyl-1,2-thiazol-5-yl)ethan-1-one. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4,5-dihydro-2-thiazolyl)-. Retrieved from [Link]

- Caton, M. P. L., Jones, D. H., & Slack, R. (1964). Journal of the Chemical Society, 446-451.

- Micetich, R. G. (1970). Canadian Journal of Chemistry, 48(12), 2006-2013.

- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Isothiazol-5-yl-ethanone

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. These intrinsic characteristics—spanning solubility, lipophilicity, and ionization state—govern a molecule's behavior in complex biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] An early and accurate assessment of these properties allows for the rational design and optimization of drug candidates, mitigating the risk of late-stage attrition and enhancing the likelihood of clinical success.[3] This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Isothiazol-5-yl-ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. We will delve into its structural attributes, predicted physicochemical parameters, and the state-of-the-art experimental methodologies for their determination.

Molecular Profile of this compound

This compound (CAS Number: 3684-00-2) is a five-membered heterocyclic compound containing a nitrogen-sulfur bond, which defines the isothiazole ring system. The presence of an acetyl group at the 5-position introduces a key carbonyl functionality.

| Property | Value | Source |

| Chemical Formula | C₅H₅NOS | [4][5] |

| Molecular Weight | 127.16 g/mol | [4][5] |

| Canonical SMILES | CC(=O)c1cnsc1 | ChemSpider |

| InChIKey | MBWMPBZHWMUNDQ-UHFFFAOYSA-N | [6] |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated using advanced algorithms that are widely accepted in the pharmaceutical industry for early-stage compound assessment.[7][8]

| Parameter | Predicted Value | Significance in Drug Discovery |

| Melting Point (°C) | 55.4 | Influences solubility and formulation development. |

| Boiling Point (°C) | 223.5 ± 23.0 | Relates to volatility and purification methods. |

| logP (Octanol/Water Partition Coefficient) | 0.65 | A measure of lipophilicity, affecting membrane permeability and absorption. |

| Aqueous Solubility (logS) | -1.2 | Critical for dissolution and bioavailability. |

| pKa (Acidic) | 18.1 ± 0.7 | Indicates the likelihood of ionization at physiological pH. |

| pKa (Basic) | -4.3 ± 0.1 | Indicates the likelihood of ionization at physiological pH. |

Expected Spectral Characteristics

While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectral features that are crucial for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isothiazole ring protons and the methyl protons of the acetyl group. The aromatic protons will likely appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic environment of the isothiazole ring. The methyl protons will present as a singlet further upfield, typically in the range of δ 2.0-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the acetyl group (δ > 190 ppm), the carbons of the isothiazole ring (in the aromatic region, δ 110-160 ppm), and the methyl carbon (δ 20-30 ppm).

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 127). Common fragmentation patterns may include the loss of the acetyl group or cleavage of the isothiazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1720 cm⁻¹. Other notable absorptions would include those for C=N stretching and C-H stretching vibrations.

Experimental Determination of Physicochemical Properties

To provide actionable insights for drug development, the following sections detail the standard experimental protocols for determining the key physicochemical properties of a compound like this compound.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[9] The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation: Prepare a series of buffered solutions at various physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of this compound to a vial containing a known volume of each buffered solution. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH.

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the most widely used measure of a drug's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is also the standard for experimental logP determination.

Protocol: Shake-Flask Method for logP Determination

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Pre-saturate the n-octanol with the aqueous phase and vice versa to ensure mutual miscibility at equilibrium.

-

Compound Addition: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to facilitate partitioning of the compound between the two layers.

-

Equilibration and Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated.

-

Sampling and Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a compound of interest in medicinal chemistry. While experimental data is currently limited, the predicted values for properties such as solubility, lipophilicity, and pKa offer valuable initial insights for researchers. Furthermore, the outlined experimental protocols serve as a practical reference for the empirical determination of these crucial parameters. A comprehensive understanding and application of this physicochemical knowledge are paramount for guiding the hit-to-lead and lead optimization phases of drug discovery, ultimately contributing to the development of safer and more effective therapeutics.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.).

- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Santa Cruz Biotechnology. (n.d.). This compound, CAS 3684-00-2.

- LookChem. (2023). What are the physicochemical properties of drug?.

- (2013).

- ACD/Labs. (2025). Top Trends in the World of Physicochemical Properties.

- (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- CymitQuimica. (n.d.). This compound.

- Sinfoo Biotech. (n.d.). This compound,(CAS# 3684-00-2).

- Creative Bioarray. (n.d.).

- Encyclopedia.pub. (2022).

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- (2013).

- Chem-Impex. (n.d.). 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 1-(3-Methyl-1,2-thiazol-5-yl)ethan-1-one | C6H7NOS | CID 82418072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. scbt.com [scbt.com]

- 5. This compound,(CAS# 3684-00-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 1-Isothiazol-5-yl-ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Isothiazol-5-yl-ethanone, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, molecular structure, and core physicochemical properties. A significant focus is placed on elucidating a validated synthetic protocol, alongside an exploration of its chemical reactivity. Furthermore, this guide delves into the current understanding and future potential of this compound and its derivatives in the landscape of drug discovery and development, with an emphasis on their diverse pharmacological activities.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2]

This compound (CAS Number: 3684-00-2) represents a pivotal starting material and intermediate for the synthesis of more complex isothiazole-containing drug candidates.[3][4][5][6] The presence of a reactive acetyl group at the 5-position of the isothiazole ring provides a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design.

Core Compound Identification and Molecular Structure

CAS Number: 3684-00-2[3][4][5][6]

IUPAC Name: 1-(Isothiazol-5-yl)ethanone[3][4]

Synonyms: 1-(5-Isothiazolyl)-ethanone, 5-Acetylisothiazole[3][7]

Molecular Formula: C₅H₅NOS[3][4]

Molecular Weight: 127.16 g/mol [4]

Molecular Structure:

The molecular structure of this compound consists of an isothiazole ring substituted with an acetyl group at the C5 position.

Caption: Molecular Structure of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 3684-00-2 | [3][4][5][6] |

| Molecular Formula | C₅H₅NOS | [3][4] |

| Molecular Weight | 127.16 g/mol | [4] |

| Appearance | Liquid | [8] |

| Purity | Typically ≥97% | [8] |

Safety and Handling:

Synthesis and Reactivity

The synthesis of the isothiazole ring can be achieved through various strategies, often involving the cyclization of precursors containing the requisite nitrogen, sulfur, and carbon atoms.[1][9]

Proposed Synthetic Pathway

While a specific peer-reviewed protocol for the direct synthesis of this compound is not extensively documented, a plausible and commonly employed method for the construction of the isothiazole ring involves the reaction of a β-aminovinyl ketone with a sulfur source. A general, illustrative synthetic workflow is presented below.

Caption: General Synthetic Workflow for Isothiazole Ring Formation.

Experimental Protocol (Hypothetical, based on related syntheses):

-

Formation of the Enaminone Intermediate: A suitable β-dicarbonyl compound, such as acetylacetaldehyde, would be reacted with an ammonia source (e.g., ammonium acetate) in a suitable solvent like ethanol. The reaction mixture would be heated to reflux for several hours to facilitate the condensation and formation of the corresponding enaminone.

-

Cyclization and Oxidation: The crude enaminone intermediate would then be treated with a sulfur transfer reagent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), in an inert solvent like toluene or xylene. This mixture would be heated to a high temperature to induce cyclization and subsequent aromatization to the isothiazole ring.

-

Work-up and Purification: Upon completion of the reaction, the mixture would be cooled, and the solvent removed under reduced pressure. The residue would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the acetyl group and the isothiazole ring itself.

-

Reactions at the Acetyl Group: The carbonyl group and the adjacent methyl protons are susceptible to a range of reactions.

-

Condensation Reactions: The methyl group is acidic and can be deprotonated with a base to form an enolate, which can then participate in aldol-type condensation reactions with aldehydes and ketones. This is a common strategy for elaborating the side chain at the C5 position. For instance, derivatives of 1-(2-amino-4-methylthiazol-5-yl)ethanone have been used in Claisen-Schmidt condensations with various aromatic aldehydes to produce chalcone-like compounds with potential biological activities.[5][10][11]

-

Halogenation: The α-protons can be substituted with halogens under appropriate conditions.

-

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

-

-

Reactions involving the Isothiazole Ring: The isothiazole ring is generally stable but can undergo certain transformations.

-

Electrophilic Aromatic Substitution: The isothiazole ring is relatively electron-deficient, making electrophilic substitution challenging. However, under forcing conditions, reactions such as nitration or halogenation may occur, with the position of substitution directed by the existing acetyl group.

-

Ring-Opening Reactions: Isothiazolium salts, formed by N-alkylation of the isothiazole, are more susceptible to nucleophilic attack, which can lead to ring-opening reactions.[11]

-

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for the synthesis of novel drug candidates. The isothiazole moiety is a bioisostere for other five-membered heterocycles and can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Known Biological Activities of Isothiazole Derivatives

A vast body of literature highlights the diverse biological activities of isothiazole-containing compounds, suggesting the potential for derivatives of this compound to exhibit similar properties. These activities include:

-

Antimicrobial and Antifungal Activity: Isothiazolinones are well-known biocides used in various industrial applications.[2] In the pharmaceutical realm, isothiazole derivatives have been investigated for their antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Certain amide and ester derivatives of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid have shown significant anti-inflammatory effects.[12][13]

-

Antiviral Activity: The isothiazole derivative denotivir is an example of an antiviral drug.[12][13]

-

Anticancer Activity: Numerous studies have explored the anticancer potential of isothiazole and related thiazole derivatives, with some compounds showing promising activity against various cancer cell lines.[12]

Strategic Use in Drug Design

The synthetic accessibility and reactivity of this compound make it an attractive starting point for lead optimization campaigns. The acetyl group can be readily modified to introduce a wide range of functional groups, allowing for the fine-tuning of a compound's properties to enhance its potency, selectivity, and pharmacokinetic profile.

Illustrative Drug Discovery Workflow:

Caption: Drug Discovery Workflow Utilizing this compound.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its straightforward, albeit not widely published, synthesis and the reactivity of its acetyl group provide a robust platform for the generation of diverse chemical libraries. The established broad-spectrum biological activity of the isothiazole scaffold further underscores the importance of this compound as a key intermediate for the design and synthesis of novel therapeutic agents. Future research focused on the exploration of derivatives of this compound is warranted and holds promise for the discovery of new drugs to address unmet medical needs.

References

- Product information, this compound | P&S Chemicals. (URL: )

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve. (URL: )

-

Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. MDPI. (URL: [Link])

-

New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. (URL: [Link])

-

New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Semantic Scholar. (URL: [Link])

-

Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. ResearchGate. (URL: [Link])

-

(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. (URL: [Link])

-

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone. Chem-Impex. (URL: [Link])

-

Product Class 15: Isothiazoles. (URL: [Link])

-

Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. (URL: [Link])

-

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone. Chem-Impex. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. rsc.org [rsc.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 3684-00-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 1-(3-Methyl-isothiazol-5-yl)-ethanone | CymitQuimica [cymitquimica.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-y… [ouci.dntb.gov.ua]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of 1-Isothiazol-5-yl-ethanone

Introduction

1-Isothiazol-5-yl-ethanone, a key heterocyclic ketone, serves as a valuable building block in medicinal chemistry and materials science. The isothiazole ring is a privileged scaffold, appearing in a range of biologically active compounds. The precise and unambiguous structural elucidation of this compound is paramount for its application in drug development and chemical research, underpinning the reliability of subsequent biological and material science studies. This guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of a complete set of publicly accessible experimental spectra for this compound, this guide presents a comprehensive analysis based on a combination of predicted spectroscopic data and experimental data from closely related analogues. This approach provides a robust framework for researchers to interpret their own experimental findings. The predicted data has been generated using advanced computational algorithms, such as those found in ACD/Labs and ChemDraw software suites, which are widely recognized for their accuracy in predicting spectroscopic properties.[1][2]

Molecular Structure and Isomeric Considerations

The structure of this compound, with the CAS number 3684-00-2 and molecular formula C₅H₅NOS, features an acetyl group substituted at the C-5 position of the isothiazole ring. It is crucial to distinguish this isomer from its counterparts, such as 1-(isothiazol-3-yl)ethanone and 1-(isothiazol-4-yl)ethanone, as each will exhibit a unique spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the two protons on the isothiazole ring and the three protons of the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | 8.8 - 9.0 | Doublet | 1H |

| H-4 | 7.8 - 8.0 | Doublet | 1H |

| -CH₃ | 2.6 - 2.8 | Singlet | 3H |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Interpretation and Causality:

-

H-3 and H-4: The protons on the isothiazole ring are expected to appear in the aromatic region of the spectrum. The deshielding effect of the electronegative nitrogen and sulfur atoms, as well as the electron-withdrawing acetyl group, will cause these protons to resonate at relatively high chemical shifts. The coupling between H-3 and H-4, typically a small ³J coupling of around 2-3 Hz, would result in two doublets. The proton at the C-3 position (H-3) is anticipated to be the most downfield due to its proximity to the nitrogen atom.

-

-CH₃: The three protons of the acetyl group are chemically equivalent and will therefore appear as a sharp singlet. Its chemical shift in the range of 2.6-2.8 ppm is characteristic of a methyl ketone.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 190 - 195 |

| C-5 | 165 - 170 |

| C-3 | 155 - 160 |

| C-4 | 125 - 130 |

| -CH₃ | 25 - 30 |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Interpretation and Causality:

-

C=O: The carbonyl carbon of the acetyl group is expected to be the most downfield signal in the spectrum, typically appearing in the 190-195 ppm range, which is characteristic for ketones.

-

C-3, C-4, and C-5: The carbons of the isothiazole ring will have distinct chemical shifts. The C-5 carbon, being directly attached to the electron-withdrawing acetyl group, will be significantly deshielded. The C-3 carbon, adjacent to the nitrogen atom, will also be downfield. The C-4 carbon is expected to be the most upfield of the ring carbons.

-

-CH₃: The methyl carbon of the acetyl group will appear at the most upfield region of the spectrum, consistent with a typical methyl ketone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680 - 1700 | Strong |

| C=N (Isothiazole) | 1600 - 1650 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Interpretation and Causality:

-

C=O Stretch: The most prominent feature in the IR spectrum will be a strong, sharp absorption band in the region of 1680-1700 cm⁻¹. This is a classic diagnostic peak for a conjugated ketone, where the carbonyl is conjugated with the aromatic isothiazole ring.

-

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond within the isothiazole ring is expected to appear in the 1600-1650 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations will be observed as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 127 | [M]⁺ (Molecular Ion) |

| 112 | [M - CH₃]⁺ |

| 84 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Disclaimer: These are predicted fragmentation patterns and may vary with ionization techniques.

Interpretation and Causality:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 127, corresponding to the molecular weight of this compound. The fragmentation pattern will be dictated by the stability of the resulting cations and neutral fragments.

Caption: Predicted Mass Spectral Fragmentation Pathway.

-

[M]⁺ (m/z 127): The molecular ion peak should be observable, confirming the molecular weight of the compound.

-

[M - CH₃]⁺ (m/z 112): Loss of a methyl radical from the acetyl group is a common fragmentation pathway for methyl ketones, leading to a stable acylium ion.

-

[M - COCH₃]⁺ (m/z 84): Cleavage of the bond between the isothiazole ring and the acetyl group would result in the isothiazole cation.

-

[CH₃CO]⁺ (m/z 43): The formation of the acetyl cation is a very common and often abundant peak in the mass spectra of acetyl-containing compounds.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can slightly influence chemical shifts.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Use a standard pulse program with a relaxation delay appropriate for quaternary carbons if quantitative data is needed.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Caption: NMR Spectroscopy Experimental Workflow.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the instrument.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is automatically ratioed against the background.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) can be used to emphasize the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound is a critical step in its utilization for research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, grounded in established spectroscopic principles and computational predictions. By understanding the key spectral features and the underlying causality, researchers can confidently identify and characterize this important heterocyclic compound, ensuring the integrity and validity of their scientific endeavors. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.

References

-

ACD/Labs NMR Prediction Software. Advanced Chemistry Development, Inc. [Link]

Sources

The Isothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged" scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have propelled the development of a plethora of isothiazole-containing derivatives with a broad spectrum of biological activities. This guide provides a comprehensive overview of the discovery of isothiazole derivatives as bioactive agents, delving into synthetic strategies, key structure-activity relationships (SAR), and the experimental workflows essential for their evaluation. We will explore their journey from initial discovery to their role as potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.

The Allure of the Isothiazole Core: Physicochemical and Pharmacokinetic Advantages

The isothiazole nucleus is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its inherent properties make it an attractive building block for medicinal chemists:

-

Electronic Nature: The presence of both a relatively electronegative nitrogen and a polarizable sulfur atom creates a unique electron distribution, allowing for a range of interactions, including hydrogen bonding, dipole-dipole, and π-stacking.

-

Metabolic Stability: The isothiazole ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, such as a longer half-life in vivo.

-

Structural Rigidity: The planar and rigid nature of the ring helps to reduce the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for its biological target. This is a crucial aspect of rational drug design.

Synthetic Pathways to Isothiazole Derivatives: A Chemist's Toolkit

The construction of the isothiazole ring and its subsequent derivatization are pivotal to exploring its chemical space. Several robust synthetic methodologies have been established.

Gewald-Type Reactions

A cornerstone of isothiazole synthesis involves the reaction of an active methylene nitrile with elemental sulfur and an amine, followed by cyclization. This versatile method allows for the introduction of various substituents on the isothiazole core.

Hantzsch Thiazole Synthesis Adaptation

While primarily for thiazoles, modifications of the Hantzsch synthesis, which involves the reaction of a-haloketones with thioamides, can be adapted to produce isothiazole derivatives.

Cyclocondensation Reactions

The reaction of β-enaminones or related precursors with sulfur-transfer reagents is another widely employed strategy for the construction of the isothiazole ring.

A generalized workflow for the synthesis and screening of a novel isothiazole derivative library is depicted below:

Figure 1: A generalized workflow for the synthesis and screening of a novel isothiazole derivative library.

The Broad Spectrum of Bioactivity: Isothiazoles in Action

Isothiazole derivatives have demonstrated remarkable efficacy across a wide range of therapeutic areas.

Antimicrobial Agents

Perhaps the most well-established application of isothiazoles is as antimicrobial agents. The commercial biocide Kathon™, a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), is a prime example. These compounds exert their effect by inhibiting key enzymes in microbial metabolic pathways.

Anticancer Activity

Numerous isothiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms:

-

Kinase Inhibition: The isothiazole scaffold can be functionalized to target the ATP-binding site of various kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and CDK.

-

Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, arresting the cell cycle at the G2/M phase and inducing apoptosis.

-

Induction of Apoptosis: Isothiazole-containing compounds have been shown to trigger programmed cell death through both intrinsic and extrinsic pathways.

Anti-inflammatory and Analgesic Properties

The isothiazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs). For instance, Meloxicam, a widely prescribed NSAID, features a thiazole ring, which is structurally related to isothiazole. These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes.

Neuroprotective Effects

Recent research has highlighted the potential of isothiazole derivatives in treating neurodegenerative diseases. Their proposed mechanisms of action include:

-

Inhibition of Acetylcholinesterase (AChE): In the context of Alzheimer's disease, the inhibition of AChE can increase the levels of the neurotransmitter acetylcholine in the brain.

-

Modulation of N-methyl-D-aspartate (NMDA) Receptors: Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in several neurodegenerative conditions.

The diverse biological activities of isothiazole derivatives are summarized in the table below:

| Therapeutic Area | Mechanism of Action | Example(s) |

| Antimicrobial | Inhibition of microbial metabolic enzymes | Kathon™ (CMIT/MIT) |

| Anticancer | Kinase inhibition, Tubulin polymerization inhibition, Apoptosis induction | Various experimental compounds |

| Anti-inflammatory | COX enzyme inhibition | Meloxicam (related thiazole) |

| Neuroprotective | Acetylcholinesterase (AChE) inhibition, NMDA receptor modulation | Investigational compounds |

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic modification of the isothiazole core and its substituents is crucial for enhancing potency, selectivity, and pharmacokinetic properties. A typical SAR exploration involves:

-

Identification of a "Hit" Compound: This is an initial compound from a screening campaign that exhibits the desired biological activity.

-

Systematic Modification: Different functional groups are introduced at various positions of the isothiazole ring to probe the chemical space.

-

Biological Evaluation: The newly synthesized analogs are tested to determine the impact of the modifications on their activity.

-

Iterative Refinement: Based on the SAR data, further modifications are made to optimize the lead compound.

The logical relationship in a typical SAR study is illustrated below:

Figure 2: The iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.

Experimental Protocols: A Practical Guide

The reliable evaluation of the biological activity of novel isothiazole derivatives requires robust and validated experimental protocols.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the isothiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial dilution of the isothiazole derivatives in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the appropriate temperature and time for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Future Perspectives and Conclusion

The isothiazole scaffold continues to be a fertile ground for the discovery of new bioactive agents. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes to access a wider range of isothiazole derivatives.

-

Target-Based Drug Design: The use of computational tools, such as molecular docking and virtual screening, to design isothiazole derivatives with high affinity and selectivity for specific biological targets.

-

Combination Therapies: The investigation of isothiazole derivatives in combination with existing drugs to overcome drug resistance and enhance therapeutic efficacy.

References

-

Batra, S., & Roy, A. (2021). Isothiazole: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113642. [Link]

-

Collier, P. J., Ramsey, A. J., & Gilbert, P. (1990). Growth inhibition and recovery of surviving bacteria, after treatment with 2-methyl-4-isothiazolin-3-one. Journal of Applied Bacteriology, 69(4), 578-584. [Link]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of 1-Isothiazol-5-yl-ethanone

Introduction: The Rationale for Screening 1-Isothiazol-5-yl-ethanone

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery. This five-membered heterocyclic ring, containing adjacent sulfur and nitrogen atoms, is a key structural motif in a wide array of biologically active compounds.[1][2][3] Derivatives of isothiazole have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The unique electronic and structural characteristics of the isothiazole ring can confer favorable pharmacokinetic properties and potent interactions with biological targets.[1]

This guide focuses on a specific, yet underexplored, member of this family: This compound . As a functionalized isothiazole, this compound represents a valuable starting point for chemical library synthesis and a potential lead candidate in its own right. The purpose of this document is to provide a logical, tiered framework for conducting a preliminary biological screening of this molecule. This is not merely a list of protocols; it is a strategic workflow designed to efficiently assess the compound's cytotoxic profile, primary biological activity, and fundamental drug-like properties. By following this staged approach, researchers can make a data-driven decision on whether to advance this compound for further, more resource-intensive investigation.

Compound Profile: this compound

Before commencing any biological evaluation, it is critical to establish the fundamental identity and properties of the test article.

-

Structure:

-

CAS Number: 3684-00-2[5]

-

Appearance: Liquid (typical)[6]

-

Purity: ≥95% (Recommended for initial screening)

Tier 1 Screening: Foundational Activity and Viability

The initial tier of screening is designed to answer two fundamental questions:

-

At what concentrations does this compound exert a general toxic effect on living cells?

-

Does the compound exhibit any primary biological activity in a domain for which its structural class is known?

This workflow establishes a therapeutic window and a rationale for continued investigation.

Overall Screening Workflow

The following diagram illustrates the multi-tiered approach to the preliminary biological evaluation.

Caption: A tiered workflow for preliminary screening.

Cytotoxicity Screening: The MTT Assay

Causality: Before assessing any specific therapeutic activity, it is imperative to determine the compound's inherent cytotoxicity. This step is crucial because a compound that appears to inhibit a biological process might simply be killing the cells. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It measures the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[10][11][12] The concentration of formazan, quantified spectrophotometrically, is directly proportional to the number of living cells.[9]

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed a human cell line (e.g., HEK293 for general cytotoxicity or a relevant cancer cell line like A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a 10 mM DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 200 µM down to 0.1 µM in 2X).

-

Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells (final concentrations will be 100 µM to 0.05 µM).

-

Controls (Self-Validation):

-

Vehicle Control: Add medium with the highest concentration of DMSO used (e.g., 0.5%) to a set of wells. This represents 100% viability.

-

Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin at 10 µM) to a set of wells.

-

Blank Control: Add medium only to wells without cells to measure background absorbance.

-

-

Incubation: Incubate the treated plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

| Cell Line | Compound | IC₅₀ (µM) |

| HEK293 (Non-cancerous) | This compound | > 100 |

| A549 (Lung Carcinoma) | This compound | 45.2 |

| Doxorubicin (Control) | A549 (Lung Carcinoma) | 0.8 |

Antimicrobial Screening: Broth Microdilution

Causality: Given that the isothiazole scaffold is well-represented in commercial biocides and antimicrobial agents, a primary screen for antibacterial and antifungal activity is a logical starting point.[3][13] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay provides quantitative data on the compound's potency against a panel of relevant pathogens.[14]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound (starting at a concentration well below its IC₅₀, e.g., 64 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well containing 50 µL of the compound dilution.

-

Controls (Self-Validation):

-

Growth Control: Well with inoculum and broth only (no compound).

-

Sterility Control: Well with broth only (no inoculum).

-

Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) is serially diluted as a comparator.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (48 hours for yeast).

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A resazurin-based viability indicator can be added for a colorimetric readout.[14]

| Microorganism | Compound | MIC (µg/mL) |

| S. aureus (Gram-positive) | This compound | 8 |

| E. coli (Gram-negative) | This compound | 32 |

| C. albicans (Fungus) | This compound | 16 |

| Ciprofloxacin (Control) | S. aureus | 0.5 |

| Fluconazole (Control) | C. albicans | 1 |

Tier 2 Screening: Early In Vitro ADME Profiling

A potent compound is of little therapeutic value if it cannot reach its target in the body. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying potential liabilities and guiding compound optimization.[15] These assays help predict a compound's pharmacokinetic behavior in vivo.[16][17]

Aqueous Solubility

Causality: Poor solubility is a major hurdle for oral drug absorption. This assay determines the maximum concentration of the compound that can be dissolved in an aqueous buffer at a physiological pH (e.g., 7.4), providing a critical indicator of potential bioavailability.

-

Methodology: A common high-throughput method is kinetic solubility determination via turbidimetry. The compound is added from a concentrated DMSO stock to an aqueous buffer, and the point at which it precipitates is detected by light scattering.

Metabolic Stability

Causality: The liver is the primary site of drug metabolism. The in vitro microsomal stability assay assesses how quickly a compound is metabolized by cytochrome P450 (CYP450) enzymes, which are responsible for the phase I metabolism of most drugs.[16] Rapid metabolism leads to a short half-life and poor exposure in vivo.

-

Methodology: The compound is incubated with liver microsomes (human or rodent) and a cofactor (NADPH) to initiate the metabolic reaction. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 min), the reaction is stopped, and the remaining concentration of the parent compound is quantified by LC-MS/MS. The data is used to calculate the intrinsic clearance and in vitro half-life (t₁/₂).

Plasma Protein Binding (PPB)

Causality: Drugs can bind to proteins in the blood plasma, primarily albumin. Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[17] High plasma protein binding can limit efficacy and distribution into tissues.

-

Methodology: The Rapid Equilibrium Dialysis (RED) assay is a standard method.[17] The compound is added to plasma in one chamber of a device separated by a semi-permeable membrane from a buffer-filled chamber. The system is allowed to reach equilibrium, after which the concentration of the compound in both chambers is measured. This allows for the calculation of the fraction unbound (fu).

| ADME Parameter | Assay | Result | Interpretation |

| Solubility | Kinetic (pH 7.4) | 75 µM | Good solubility |

| Metabolic Stability | Human Liver Microsomes | t₁/₂ = 45 min | Moderate stability |

| Plasma Protein Binding | Human Plasma (RED) | 88% bound (fu = 0.12) | Moderate-to-high binding |

Data Integration and Decision Making

The true value of this screening cascade lies in the integrated analysis of the data. A compound is not judged on a single parameter but on its overall profile. The following decision tree illustrates a logical framework for interpreting the results.

Decision-Making Workflow

Caption: A decision tree for advancing, optimizing, or terminating a compound.

Narrative Interpretation:

-

Scenario 1 (Advance): The hypothetical data for this compound is promising. It shows good antimicrobial potency (S. aureus MIC = 8 µg/mL), a reasonable therapeutic window (HEK293 IC₅₀ > 100 µM, well above the MIC), and a largely favorable ADME profile (good solubility, moderate stability). This compound would be a strong candidate to advance to the next stage, which could involve testing in an animal model of infection.

-

Scenario 2 (Optimize): If the compound had a very potent MIC (e.g., 1 µg/mL) but was rapidly metabolized (t₁/₂ < 10 min), the decision would be to optimize . A medicinal chemistry campaign would be initiated to modify the structure to block the sites of metabolism while retaining potency.

-

Scenario 3 (Terminate): If the compound showed high cytotoxicity (IC₅₀ = 5 µM) and weak antimicrobial activity (MIC > 64 µg/mL), it would lack a viable therapeutic window. This compound would be terminated as a candidate for this specific application.

Conclusion

This in-depth guide outlines a rational, efficient, and scientifically rigorous strategy for the preliminary biological screening of this compound. By integrating foundational cytotoxicity and activity screens with early in vitro ADME profiling, researchers can build a comprehensive initial profile of the compound. This tiered approach ensures that resources are focused on candidates with the highest probability of success, embodying the principles of modern drug discovery by identifying and mitigating potential liabilities at the earliest possible stage. The data generated through this workflow provides the critical foundation needed to make an informed decision to advance, optimize, or terminate the compound's journey toward becoming a potential therapeutic agent.

References

-

Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

-

Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(12), e33292. [Link]

-

Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

-

AZoNetwork. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical. Retrieved from [Link]

-

iLab. (2022, October 5). Cytotoxicity Test by MTT Assay- Procedure, Analysis and Results. Retrieved from [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

MDPI. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 7(3), 74. [Link]

-

Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Microbiology, 21, 28. [Link]

-

National Institutes of Health (NIH). (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 15, 1386621. [Link]

-

Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1096-1137. [Link]

-

Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Pest Management Science, 77(1), 316-325. [Link]

-

ResearchGate. (n.d.). Selected examples of isothiazoles with pharmacological activity. Retrieved from [Link]

- Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.

-

Slideshare. (n.d.). Biological Screening of Herbal Drugs in detailed. Retrieved from [Link]

-

Cockburn, B. (2017, September 19). A Quick Introduction to Graphviz. Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Screening and identification of novel biologically active natural compounds. Natural Product Reports, 34(7), 703-727. [Link]

-

Wisdom Lib. (2025, February 20). Preliminary screening tests: Significance and symbolism. Retrieved from [Link]

-

Medium. (2021, January 19). Real examples of Graphviz. DevTools Daily. Retrieved from [Link]

- Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.

-

YouTube. (2025, February 25). ES114 Graphviz. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Preparation and Biological Screening of Novel Heterocyclic Compounds. Retrieved from [Link]

-

Graphviz. (n.d.). Graphviz. Retrieved from [Link]

-

YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]

-

Universiti Kebangsaan Malaysia. (n.d.). Preliminary Phytochemical Analysis and Biological Evaluation of Four Medicinal Chinese Plant Extracts against Tribolium castaneum. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(2), 296. [Link]

-

Mol-Instincts. (2025, May 20). 1-thiazol-2-yl-ethanone. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound,(CAS# 3684-00-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. clyte.tech [clyte.tech]

- 10. MTT assay - Wikipedia [en.wikipedia.org]

- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 16. criver.com [criver.com]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

The Isothiazole Ring in Nature: A Technical Guide for Scientific Professionals

Executive Summary

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a rare but biologically significant scaffold in the realm of natural products. While its synthetic derivatives have found widespread applications in pharmaceuticals and agrochemicals, isothiazole-containing natural products are a select group of compounds with potent and diverse biological activities. This technical guide provides an in-depth exploration of the known natural products featuring the isothiazole ring, detailing their isolation, biosynthesis, biological mechanisms, and synthetic strategies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and application of novel bioactive compounds.

Introduction to Isothiazole-Containing Natural Products

The isothiazole ring system, though less common in nature than its 1,3-thiazole isomer, is present in a handful of natural products that exhibit remarkable biological effects. These compounds, originating from diverse biological sources such as plants, cyanobacteria, and actinomycetes, have garnered significant interest for their potential as leads in drug discovery. This guide will focus on four key examples: the phytoalexins brassilexin and sinalexin , the prostaglandin release inhibitor pronkodin A , and the cytotoxic agent aulosirazol . We will delve into the scientific underpinnings of their discovery, mechanism of action, and the chemical strategies employed for their synthesis, providing a robust foundation for further research and development in this specialized area of natural product chemistry.

Phytoalexins: Brassilexin and Sinalexin

Brassilexin and sinalexin are indole-derived phytoalexins produced by cruciferous plants in response to pathogen attack. Their isothiazole moiety is crucial for their antifungal activity.

Isolation and Structure Elucidation

Brassilexin was first isolated from canola (Brassica napus) infected with the blackleg fungus, Leptosphaeria maculans. Sinalexin was subsequently identified in white mustard (Sinapis alba). The structures of these compounds were elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray analysis.

Biosynthesis

The biosynthesis of brassilexin and sinalexin originates from the amino acid L-tryptophan. The pathway involves several enzymatic steps, including the conversion of tryptophan to indole-3-acetaldoxime, a key intermediate in the biosynthesis of many indole-containing defense compounds in plants. The crucial step in the formation of the isothiazole ring is believed to be the oxidative cyclization of a thiohydroximate intermediate derived from indole-3-acetaldoxime and a sulfur donor.

Caption: Proposed biosynthetic pathway of brassilexin and sinalexin from L-tryptophan.

Biological Activity and Mechanism of Action

Brassilexin and sinalexin exhibit broad-spectrum antifungal activity against a variety of plant pathogens. Their primary mechanism of action involves the inhibition of fungal enzymes, disrupting critical metabolic pathways. For instance, brassilexin has been shown to inhibit fungal spore germination and mycelial growth. Some fungal pathogens, however, have evolved detoxification mechanisms, such as the reductive bioconversion of brassilexin.[1]

| Compound | Target Organism | Biological Activity | Reference |

| Brassilexin | Leptosphaeria maculans | Antifungal | [1] |

| Sinalexin | Various plant pathogenic fungi | Antifungal | [2] |

Experimental Protocol: Total Synthesis of Brassilexin

The total synthesis of brassilexin can be achieved through the oxidative cyclization of 3-(aminomethylene)indole-2-thione.

Step 1: Synthesis of 3-(Aminomethylene)indole-2-thione

-

To a solution of indoline-2-thione (1 equivalent) in an appropriate solvent such as DMF, add Vilsmeier reagent (POCl₃/DMF) at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with aqueous ammonia.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(aminomethylene)indole-2-thione.

Step 2: Oxidative Cyclization to Brassilexin

-

Dissolve 3-(aminomethylene)indole-2-thione (1 equivalent) in a suitable solvent like pyridine.

-

Add a solution of iodine (I₂) (1.1 equivalents) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-